molecular formula C16H15ClFNO B5771183 2-(2-chloro-6-fluorophenyl)-N-(3,5-dimethylphenyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B5771183
M. Wt: 291.75 g/mol
InChI Key: ZCJKEDUADURPSI-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(3,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a dimethylphenyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(3,5-dimethylphenyl)acetamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-(3,5-dimethylphenyl)methanol
  • 2-(2-chloro-6-fluorophenyl)-N-(3,5-dimethylphenyl)ethanamine

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(3,5-dimethylphenyl)acetamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of a dimethylphenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c1-10-6-11(2)8-12(7-10)19-16(20)9-13-14(17)4-3-5-15(13)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJKEDUADURPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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